

Introduction: Understanding the Profile of a Potent Neuromodulator

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Compound of Interest

Compound Name: 2-Propylpiperidine hydrochloride

CAS No.: 15991-59-0

Cat. No.: B103483

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2-Propylpiperidine, particularly in its hydrochloride salt form, is a piperidine alkaloid of significant interest to the scientific community.[1][2] Also widely known by its trivial name, Coniine, this compound was one of the first alkaloids to be synthesized.[3] Historically notorious as the primary toxin in poison hemlock (*Conium maculatum*), its potent biological activity now serves as a valuable pharmacological tool for researchers investigating the nervous system.[4]

This guide provides a comprehensive overview of the safety and toxicity profile of **2-Propylpiperidine hydrochloride**, designed for researchers, toxicologists, and drug development professionals. We will delve into its mechanism of action, detailed toxicological data, standardized assessment protocols, and essential risk management practices to ensure its safe handling and application in a laboratory setting.

Physicochemical and Identification Parameters

A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.



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Section 1: Core Mechanism of Toxic Action

The toxicity of **2-Propylpiperidine hydrochloride** is intrinsically linked to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.^{[6][9]} Its mechanism disrupts normal function at two critical sites: the autonomic ganglia and the neuromuscular junction.

- **Autonomic Ganglia Disruption:** The compound exhibits a biphasic, nicotine-like effect on the autonomic nervous system.^{[4][10]} Initially, it stimulates these ganglia, which can lead to symptoms like salivation and altered heart rate.^[4] This is rapidly followed by a depressant phase, or ganglionic blockade, leading to a failure of autonomic nerve signal transmission.^{[4][10]}
- **Neuromuscular Blockade:** More critically, 2-Propylpiperidine has a curare-like effect at the neuromuscular junction, where it blocks nAChRs on skeletal muscle.^{[4][10]} This prevents acetylcholine from binding and depolarizing the muscle fiber, resulting in flaccid paralysis. The ultimate cause of death in acute poisoning is respiratory arrest due to the paralysis of the diaphragm and other respiratory muscles.^{[4][10]}



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Caption: Mechanism of 2-Propylpiperidine at the Neuromuscular Junction.

Section 2: Comprehensive Toxicological Profile

2-Propylpiperidine hydrochloride is classified as a highly toxic substance, with hazards across multiple exposure routes.[7] The free base, (S)-coniine, is a potent neurotoxin where doses less than 0.2 grams can be fatal to humans.[4][10]

Acute Toxicity

The compound is fatal if swallowed, inhaled, or in contact with skin.[7] Signs of poisoning progress rapidly and include initial central nervous system stimulation followed by depression, nausea, salivation, muscle weakness, ataxia, and ultimately, respiratory paralysis.[4]



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Note: The GHS classification for the hydrochloride salt is Acute Toxicity Category 2 for oral, dermal, and inhalation routes, indicating extreme toxicity.[7] The free base is generally classified as Category 3.[10]

Irritation and Corrosivity

Safety data for related piperidine compounds indicate a high potential for severe skin and eye damage.[12][13] GHS classifications for piperidine derivatives often include warnings for causing severe skin burns and eye damage.[13] Direct contact must be avoided through the use of appropriate personal protective equipment.

Sensitization

Specific data on the skin sensitization potential of **2-Propylpiperidine hydrochloride** is not readily available in the reviewed literature. However, as a reactive amine, the potential for sensitization should not be dismissed. Standard protocols, such as the Buehler test in guinea pigs, are used to evaluate this endpoint.[14] Given the high acute toxicity, repeated dermal exposure should be strictly avoided, which inherently minimizes the risk of sensitization.

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity studies for 2-Propylpiperidine. While it is not a pyrrolizidine alkaloid—a class well-known for genotoxic effects—its biological reactivity warrants caution.[15][16] Some safety data sheets for other hazardous piperidine derivatives suggest a potential for germ cell mutagenicity.[12] Without definitive data from assays like the

Ames test or in-vivo micronucleus tests, it is prudent to handle this compound as a potential mutagen.

Carcinogenicity

The carcinogenic potential of 2-Propylpiperidine is ambiguous. The Toxin and Toxin Target Database (T3DB) states there is no indication of carcinogenicity to humans and that it is not listed by IARC.[4][10] However, GHS classifications from other sources suggest it is "suspected of causing cancer".[10][17] This discrepancy highlights the need for further long-term studies to definitively classify its carcinogenic risk.

Reproductive and Developmental Toxicity

The free base, coniine, is described as a teratogenic agent.[10] This indicates a potential to cause birth defects. Studies on the parent compound, piperidine, showed reduced fetal body weight in animal models.[11] Due to this evidence, exposure to individuals of reproductive age, especially those who are pregnant, should be strictly controlled.

Section 3: Experimental Protocol for Acute Toxicity Assessment

To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. The following describes a representative workflow for determining the acute oral LD₅₀ of a substance like **2-Propylpiperidine hydrochloride**, adapted from established OECD guidelines.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD TG 425)

Objective: To determine the median lethal dose (LD₅₀) of **2-Propylpiperidine hydrochloride** following a single oral administration in a rodent model, while minimizing animal usage.

Materials:

- **2-Propylpiperidine hydrochloride**, analytical grade
- Vehicle (e.g., sterile saline or distilled water)

- Female Swiss albino mice (8-10 weeks old)
- Oral gavage needles
- Calibrated laboratory scale
- Appropriate caging and environmental controls

Methodology:

- Preparation: A stock solution of the test article is prepared in the chosen vehicle. All calculations are based on the free base equivalent weight.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing. They are fasted overnight before the experiment but have access to water.
- Dose Selection: A starting dose is chosen based on available data, typically near the expected LD₅₀. For this compound, a starting dose of 10 mg/kg might be appropriate.
- Sequential Dosing:
 - A single animal is dosed via oral gavage.
 - The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first 30 minutes, then hourly for 4 hours, then daily.
- Dose Adjustment:
 - If the animal survives: The next animal is given a higher dose (e.g., by a factor of 3.2).
 - If the animal dies: The next animal is given a lower dose.
- Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as observing a specific number of reversals in outcome (survival vs. death) around a particular dose level.
- Data Analysis: The LD₅₀ is calculated from the results using specialized software that applies a maximum likelihood method. All animal observations, body weights, and necropsy findings

are recorded.



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Caption: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

Section 4: Risk Management and Safe Handling

Given its high acute toxicity and other potential hazards, a stringent safety protocol is mandatory when handling **2-Propylpiperidine hydrochloride**.

- Engineering Controls: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12] Eyewash stations and safety showers must be immediately accessible.[12]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tight-sealing safety goggles or a face shield.[12]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination is suspected.
 - Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[13]
- Handling and Storage:

- Store in a cool, dry, well-ventilated, and locked area, segregated from incompatible materials like strong oxidizing agents and bases.[12]
- Keep containers tightly closed.[12]
- Avoid all personal contact.[17] Do not eat, drink, or smoke in the handling area.[12]
- First Aid Measures:
 - Inhalation: Immediately move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[8]
 - Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
- Disposal: Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations.[17] Do not allow it to enter the sewer system.[8]

Conclusion

2-Propylpiperidine hydrochloride is a compound with extreme acute toxicity that acts as a potent neurotoxin by disrupting nicotinic acetylcholine receptors. Its handling demands the highest level of caution, incorporating robust engineering controls and comprehensive personal protective equipment. While data on its chronic effects like carcinogenicity and sensitization are limited or conflicting, the evidence of teratogenicity and high acute lethality necessitates treating it as a significant laboratory hazard. Adherence to the safety protocols outlined in this guide is paramount for any researcher utilizing this valuable but dangerous pharmacological tool.

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